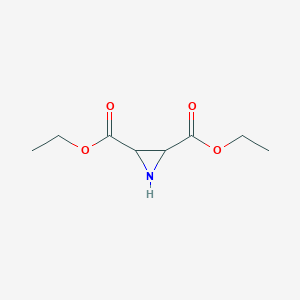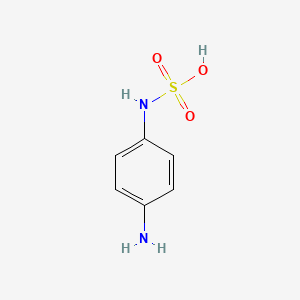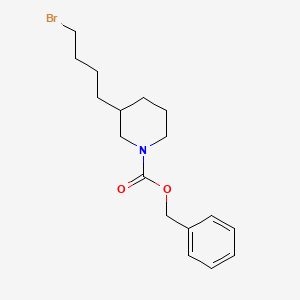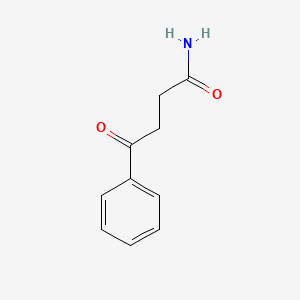![molecular formula C11H17O4P B8663852 Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester CAS No. 3173-38-4](/img/structure/B8663852.png)
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group attached to a phenyl ring substituted with a hydroxyl group and a diethyl ester. It is commonly used as an intermediate in organic synthesis and as an additive in polymer production due to its antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine to form 3,5-di-tert-butyl-4-hydroxybenzyl dimethylamine. This intermediate is then condensed with diethyl phosphite under nitrogen atmosphere at 75-80°C and 1-1.4 MPa pressure to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of diethyl [(4-hydroxyphenyl)methyl]phosphonate typically involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antioxidant and its role in inhibiting oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized as an additive in polymer production to enhance thermal stability and as a flame retardant in various materials
Mécanisme D'action
The mechanism of action of diethyl [(4-hydroxyphenyl)methyl]phosphonate involves its ability to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The hydroxyl group on the phenyl ring plays a crucial role in this process by donating hydrogen atoms to neutralize reactive oxygen species. Additionally, the phosphonate group contributes to the compound’s stability and reactivity in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
- Diethyl (hydroxymethyl)phosphonate
- Dimethyl methylphosphonate
- Diethyl-4-methylbenzylphosphonate
Comparison: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester is unique due to the presence of the hydroxyl group on the phenyl ring, which enhances its antioxidant properties compared to other similar compounds. Additionally, its specific structure allows for diverse applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
3173-38-4 |
|---|---|
Formule moléculaire |
C11H17O4P |
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
4-(diethoxyphosphorylmethyl)phenol |
InChI |
InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
RNIILMHZBDEEDW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=C(C=C1)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-nitrophenyl)methyl]hydroxylamine](/img/structure/B8663773.png)


![methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate](/img/structure/B8663803.png)

![3-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8663808.png)


![Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8663836.png)





